methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a molecular formula of C({21})H({21})ClO(_{4}). This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Chlorination: The chromen-2-one core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Etherification: The chlorinated chromen-2-one is reacted with 3,5-dimethylbenzyl alcohol in the presence of a base like potassium carbonate to form the ether linkage.
Esterification: Finally, the product is esterified with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted chromen-2-one derivatives.
Scientific Research Applications
Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Mechanism of Action
The mechanism of action of methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate signaling pathways: The compound can affect various cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one: A closely related compound with similar structural features but lacking the ester group.
7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one: Another similar compound without the chloro group.
Uniqueness
Methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to the presence of both the chloro and ester groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C22H21ClO5 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C22H21ClO5/c1-12-5-13(2)7-15(6-12)11-27-20-10-19-16(8-18(20)23)14(3)17(22(25)28-19)9-21(24)26-4/h5-8,10H,9,11H2,1-4H3 |
InChI Key |
ZJZHCAXIBSGVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl)C |
Origin of Product |
United States |
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